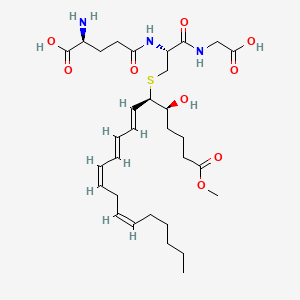

Leukotriene C4 methyl ester

説明

ロイコトリエンC4メチルエステルは、アラキドン酸から誘導される脂質メディエーターです。システイニルロイコトリエンであるロイコトリエンC4のより脂溶性が高い形態です。 ロイコトリエンC4メチルエステルは、強力な平滑筋収縮活性で知られており、アナフィラキシーの遅延反応物質の成分の1つです 。 気管支収縮を引き起こし、血管透過性を高めることにより、喘息や急性アレルギー性過敏症の病因に重要な役割を果たしています .

作用機序

ロイコトリエンC4メチルエステルは、標的細胞の表面にある特定の受容体に結合することによって効果を発揮します。 この結合は、細胞内シグナル伝達イベントのカスケードをトリガーし、平滑筋細胞の収縮、血管透過性の増加、および炎症性メディエーターの放出につながります 。 このプロセスに関与する分子標的には、ロイコトリエン受容体とロイコトリエンの生合成と代謝に関与するさまざまな酵素が含まれます .

類似の化合物との比較

ロイコトリエンC4メチルエステルは、ロイコトリエンD4やロイコトリエンE4などの他のシステイニルロイコトリエンに似ています。 それは、より高い脂溶性を持つ点でユニークで、細胞膜を透過して生物学的効果を発揮する能力を高めます 。他の類似の化合物には、以下が含まれます。

ロイコトリエンD4: 気管支収縮と血管透過性の役割で知られています。

ロイコトリエンE4: 免疫応答と炎症の調節に関与しています。

ロイコトリエンF4: ロイコトリエンC4の代謝物で、異なる生物活性を持っています.

ロイコトリエンC4メチルエステルは、強力な平滑筋収縮活性と、喘息やアレルギー性疾患の病因における重要な役割によって際立っています .

生化学分析

Biochemical Properties

Leukotriene C4 methyl ester is involved in various biochemical reactions. It is produced by the enzyme Leukotriene C4 synthase (LTC4S), which is an integral membrane protein that catalyzes the conjugation reaction between the fatty acid LTA4 and GSH . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme microsomal glutathione-S-transferase 2 (MGST2) during its biosynthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces bronchoconstriction and renal vasoconstriction . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it triggers contractions in the smooth muscles lining the bronchioles .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed by the LTC4 synthase-catalyzed conjugation of glutathione to LTA4 . This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the leukotriene metabolic pathway . This pathway involves the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . It interacts with various enzymes or cofactors during its metabolism, including the enzyme microsomal glutathione-S-transferase 2 (MGST2) .

準備方法

合成経路と反応条件

ロイコトリエンC4メチルエステルは、還元型グルタチオンとロイコトリエンA4メチルエステルのグルタチオンS-トランスフェラーゼ依存性抱合によって合成することができます 。この反応は、通常、哺乳類の皮膚からの細胞質酵素の存在下で起こります。 この合成の最適条件には、逆相高速液体クロマトグラフィー(RP-HPLC)を使用して生成物を分離および精製することが含まれます .

工業的生産方法

ロイコトリエンC4メチルエステルの工業的生産には、同様の合成経路が使用されますが、より大規模に行われます。 このプロセスには、酢酸アンモニウム緩衝液を含むメタノールと水を用いてpHを5.4に維持することが含まれます 。 生成物は通常、-20℃で保管され、アルゴン下で包装されて分解を防ぎます .

化学反応の分析

反応の種類

ロイコトリエンC4メチルエステルは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物に酸素が添加されることを伴い、酸化された誘導体の形成につながります。

還元: この反応は、酸素の除去または水素の添加を伴い、化合物の還元された形態になります。

置換: この反応は、1つの官能基が別の官能基で置換されることを伴い、置換された誘導体の形成につながります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。反応は、通常、所望の生成物の形成を確実にするために、制御された温度とpH条件下で行われます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、ロイコトリエンC4メチルエステルの酸化された、還元された、および置換された誘導体が含まれます。これらの誘導体は、しばしば異なる生物活性を示し、さまざまな研究用途で使用できます。

科学研究の応用

ロイコトリエンC4メチルエステルは、以下を含む幅広い科学研究の応用を持っています。

化学: ロイコトリエンの生合成と代謝に関する研究で参照化合物として使用されます。

生物学: ロイコトリエンが細胞シグナル伝達と免疫応答で果たす役割を調査するために使用されます。

医学: 喘息やアレルギー性疾患の治療のための治療薬の開発に使用されます。

科学的研究の応用

Leukotriene C4 methyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of leukotriene biosynthesis and metabolism.

Biology: It is used to investigate the role of leukotrienes in cellular signaling and immune responses.

Medicine: It is used in the development of therapeutic agents for the treatment of asthma and allergic diseases.

Industry: It is used in the formulation of diagnostic reagents and research tools for studying inflammatory processes

類似化合物との比較

Leukotriene C4 methyl ester is similar to other cysteinyl leukotrienes, such as Leukotriene D4 and Leukotriene E4. it is unique in its higher lipid solubility, which enhances its ability to penetrate cell membranes and exert its biological effects . Other similar compounds include:

Leukotriene D4: Known for its role in bronchoconstriction and vascular permeability.

Leukotriene E4: Involved in the regulation of immune responses and inflammation.

Leukotriene F4: A metabolite of Leukotriene C4 with distinct biological activities.

This compound stands out due to its potent smooth muscle contracting activity and its significant role in the pathogenesis of asthma and allergic diseases .

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13-12+,17-14+/t23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEICPYXCIYSWOH-UYCXAPQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104248 | |

| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73958-10-8 | |

| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73958-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene C4 monomethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073958108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of studying leukotriene C4 methyl ester, and how does it relate to understanding parasitic infections?

A: this compound is a useful tool for studying the biosynthesis of Leukotriene C4 (LTC4), a potent inflammatory mediator. [] Research has shown that parasitic organisms like Dirofilaria immitis possess glutathione S-transferases capable of catalyzing the formation of LTC4 methyl ester from Leukotriene A4 methyl ester and glutathione. [] This finding suggests that parasites may utilize LTC4 synthesis for survival and propagation within the host, potentially contributing to inflammation and disease. Understanding this process could lead to novel therapeutic strategies targeting parasitic infections.

Q2: The research mentions using Leukotriene A4 methyl ester to study Leukotriene C4 synthesis. Why use the methyl ester derivative instead of the natural substrate?

A: Leukotriene A4 methyl ester is often used as a more stable and readily available alternative to Leukotriene A4 in biochemical assays. [] While the natural enantiomer (5S, 6S)-Leukotriene A4 is the preferred substrate for LTC4 synthesis, racemic Leukotriene A4 methyl ester allows researchers to study the enantioselectivity of various glutathione S-transferases. [] This information is crucial for understanding the specific enzymes involved in LTC4 production and their potential as drug targets.

Q3: The research highlights the role of glutathione S-transferases in LTC4 synthesis. Could you elaborate on the potential implications of this finding for developing new therapies?

A: The discovery that various glutathione S-transferases, including those found in mammalian skin, can catalyze the conjugation of Leukotriene A4 methyl ester to LTC4 methyl ester opens up exciting possibilities for therapeutic intervention. [] By targeting specific glutathione S-transferase isozymes involved in LTC4 overproduction, researchers could potentially develop novel anti-inflammatory drugs with fewer side effects. This targeted approach could be particularly beneficial in treating inflammatory skin diseases or other conditions where LTC4 plays a significant role.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)

![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)

![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)

![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)

![N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE](/img/structure/B565674.png)